Welcome to the BenchChem Online Store!
molecular formula C12H22N2O2 B2613761 tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 147632-34-6

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate

Cat. No. B2613761
M. Wt: 226.32
InChI Key: ZVFIWIQKOQJBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05407943

Procedure details

To a solution of the title compound of step 5 (2.2 g, 6.10 mmol) in ethanol (60 ml) was added ammonium formate (1.15 g, 18.3 mmol) followed by palladium on activated carbon (10% palladium content, 1.94 g, 1.83 mmol). The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated in vacuo to afford the title compound as a white foam (1.4 g, 6.1 mmol, yield 100%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:26][CH2:25][C:14]2([CH:16]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[C:21]([O:20][C:18]([NH:17][CH:16]1[C:14]2([CH2:13][CH2:12][NH:11][CH2:26][CH2:25]2)[CH2:15]1)=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC2(CC2NC(=O)OC(C)(C)C)CC1
Name
Quantity
1.15 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.94 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.1 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.